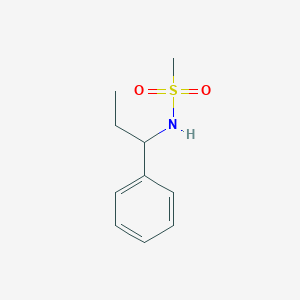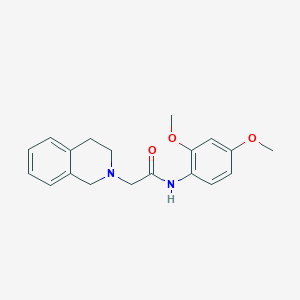![molecular formula C19H22N2O4S B4423617 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4423617.png)
4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide
Vue d'ensemble
Description
4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide, commonly known as MPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPB belongs to the class of sulfonamide compounds and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MPB is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. In cancer cells, MPB has been shown to inhibit the activity of histone deacetylases (HDACs), leading to the induction of cell cycle arrest and apoptosis. In neurons, MPB has been shown to modulate the activity of GABA(A) receptors, leading to the inhibition of neuronal activity. In immune cells, MPB has been shown to inhibit the activity of phosphodiesterases (PDEs), leading to the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects
MPB has been shown to exhibit various biochemical and physiological effects. In cancer cells, MPB has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of HDACs. In neurons, MPB has been shown to modulate the activity of GABA(A) receptors, leading to the inhibition of neuronal activity. In immune cells, MPB has been shown to modulate the activity of immune cells by inhibiting the activity of PDEs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPB in lab experiments is its ability to selectively target specific enzymes and receptors, allowing for the study of specific signaling pathways. Additionally, MPB has been shown to exhibit low toxicity in various cell lines, making it a safe and effective compound for use in lab experiments. However, one limitation of using MPB in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental conditions.
Orientations Futures
There are several future directions for the study of MPB. One direction is the development of more potent and selective derivatives of MPB for use in cancer research, neuroscience, and immunology. Another direction is the study of the pharmacokinetics and pharmacodynamics of MPB in vivo, which will provide valuable information on its potential use as a therapeutic agent. Additionally, the study of the structure-activity relationship of MPB will provide insights into its mechanism of action and aid in the development of more effective derivatives.
Applications De Recherche Scientifique
MPB has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, MPB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, MPB has been shown to modulate the activity of ion channels and neurotransmitter receptors, leading to its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. In immunology, MPB has been shown to modulate the activity of immune cells, leading to its potential use in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
4-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-17-9-11-18(12-10-17)26(23,24)20-16-7-5-15(6-8-16)19(22)21-13-3-2-4-14-21/h5-12,20H,2-4,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPXRTGMGRSHSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-ethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423556.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B4423558.png)
![N-(2-ethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4423561.png)
![dimethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate](/img/structure/B4423570.png)
![isopropyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4423580.png)

![2,5-dimethoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B4423593.png)


![N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423632.png)
![N-(2,4-difluorophenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423635.png)
![1-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4423641.png)